Cas no 16058-19-8 (1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl-)

16058-19-8 structure
Nome do Produto:1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl-
1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl-
- 2-[2-[(Z)-octadec-9-enyl]-4,5-dihydroimidazol-1-yl]ethanol
- 1-(2'-hydroxyethyl)-2-methylimidazole
- 1-(2-hydroxyethyl)-2-methylimidazole
- 1-(2-hydroxyethyl)-2-methylpyrrole
- 1-(2-hydroxyethyl)-2-oleyl-2-imidazoline
- 1-< 2-Hydroxyathyl> -2-methyl-imidazol
- 2-(2-Methyl-1H-imidazol-1-yl)ethanol
- 2-methylimidazole-1-ethanol
- CTK4D0867
- Imidazole-1-ethanol, 2-methyl-
- Methimidol
- N-(2'-hydroxyethyl)-2-methylimidazole
- N-hydroxy-2 ethyl-1 methyl
- SureCN440676
- 16058-19-8
- NSC 138144
- 4,5-Dihydro-2-(9Z)-9-octadecen-1-yl-1H-imidazole-1-ethanol
- 1H-Imidazole-1-ethanol, 4,5-dihydro-2-(9-octadecenyl)-, (Z)-
- 1H-Imidazole-1-ethanol, 4,5-dihydro-2-(9Z)-9-octadecenyl-
- 2-Oleyl-2-imidazoline-1-ethanol
- (Z)-2-(9-Octadecenyl)-2-imidazoline-1-ethanol
- XRRROBQIQXHHHV-KTKRTIGZSA-N
- DTXSID001193173
- SCHEMBL325970
-
- Inchi: InChI=1S/C23H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-24-19-20-25(23)21-22-26/h9-10,26H,2-8,11-22H2,1H3/b10-9+
- Chave InChI: XRRROBQIQXHHHV-MDZDMXLPSA-N
- SMILES: C(C1=NCCN1CCO)CCCCCCC/C=C/CCCCCCCC
Propriedades Computadas
- Massa Exacta: 364.34562
- Massa monoisotópica: 364.345
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 26
- Contagem de Ligações Rotativas: 18
- Complexidade: 365
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 35.8A^2
- XLogP3: 6.7
Propriedades Experimentais
- Densidade: 0.94
- Ponto de ebulição: 510.2°C at 760 mmHg
- Ponto de Flash: 262.4°C
- Índice de Refracção: 1.5
- PSA: 35.83
- LogP: 5.49390
1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl- Literatura Relacionada
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
16058-19-8 (1H-Imidazole-1-ethanol,4,5-dihydro-2-(9Z)-9-octadecen-1-yl-) Produtos relacionados
- 95-38-5(1H-Imidazole-1-ethanol,2-(8-heptadecen-1-yl)-4,5-dihydro-)
- 476466-73-6(2-(naphthalen-2-yloxy)-N-(5-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide)
- 2940870-50-6(5-Methylpiperidin-3-ol hydrochloride)
- 2227833-69-2((1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol)
- 934235-44-6(Robatumumab)
- 129619-37-0((3R,6R)-3,6-Octanediol)
- 761436-81-1(ALK inhibitor 1)
- 860644-65-1(Methyl 2-[(4-benzylpiperidino)methyl]-3-nitrobenzenecarboxylate)
- 1803612-01-2(3-(dimethylamino)methylfuran-2-carboxylic Acid hydrochloride)
- 1361871-15-9(6'-Chloro-2'-chloromethyl-3,4-dichloro-biphenyl)
Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
